![molecular formula C17H10FN3O5 B4642096 2-cyano-N-(4-fluorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4642096.png)
2-cyano-N-(4-fluorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
Description
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves condensation reactions under basic conditions. For example, Kariuki et al. (2022) reported the synthesis of a similar compound with a yield of 90% using equimolar equivalents of precursors in boiling ethanol for 45 minutes, demonstrating the efficiency of such methods in producing cyanoacrylamides (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the chemical behavior of compounds. Techniques such as NMR spectroscopy and single crystal X-ray diffraction are commonly employed. The detailed molecular structure of related compounds has been elucidated, showing the importance of these techniques in confirming molecular configurations (Kariuki et al., 2022).
Chemical Reactions and Properties
Cyanoacrylamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo condensation with amines and alcohols, indicating their potential reactivity towards nucleophilic agents. Such reactivity is essential for synthesizing more complex molecules or modifying the compound for specific applications (Saikachi & Suzuki, 1959).
Physical Properties Analysis
The physical properties of cyanoacrylamide compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies have shown that modifications in the molecular structure can significantly affect these properties, with implications for their storage, handling, and application in various fields (Saikachi & Suzuki, 1959).
Chemical Properties Analysis
The chemical properties of cyanoacrylamides, such as reactivity towards nucleophiles, electrophilic characteristics, and participation in cycloaddition reactions, are pivotal for their application in synthetic chemistry. These properties are determined by the functional groups present in the molecules and their electronic configurations. Research on related compounds provides valuable insights into the chemical behavior and potential applications of these materials (Saikachi & Suzuki, 1959).
properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O5/c18-12-1-3-13(4-2-12)20-17(22)11(8-19)5-10-6-15-16(26-9-25-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22)/b11-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYOYQCTGBXFQ-WZUFQYTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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